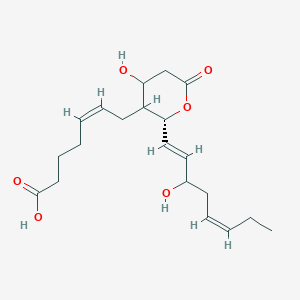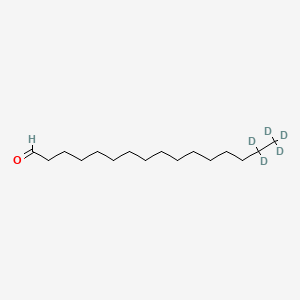
Hexadecanal-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanal-d5 is a deuterated form of hexadecanal, an organic compound with the chemical formula C16H27D5O. It is primarily used as an internal standard for the quantification of hexadecanal in various analytical applications, particularly in mass spectrometry . The deuterium atoms in this compound replace hydrogen atoms, making it a valuable tool in research due to its stability and distinct mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecanal-d5 is synthesized by introducing deuterium atoms into hexadecanal. This can be achieved through various methods, including the use of deuterated reagents or catalysts. One common approach involves the reduction of hexadecanoic acid-d5 (palmitic acid-d5) to hexadecanol-d5, followed by oxidation to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often exceeding 99% deuterated forms . The compound is then purified and formulated into solutions suitable for analytical applications.
Análisis De Reacciones Químicas
Types of Reactions: Hexadecanal-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to hexadecanoic acid-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to hexadecanol-d5 using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Hexadecanoic acid-d5.
Reduction: Hexadecanol-d5.
Substitution: Various substituted hexadecanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecanal-d5 is widely used in scientific research due to its stability and distinct mass, which makes it an ideal internal standard for mass spectrometry. Its applications include:
Chemistry: Used as a reference standard in the quantification of hexadecanal and related compounds.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Industry: Applied in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Hexadecanal-d5 exerts its effects primarily through its role as an internal standard in analytical applications. It does not have a direct biological mechanism of action but is used to ensure accurate quantification of hexadecanal in various samples. In biological systems, hexadecanal is involved in signaling pathways related to lipid metabolism and cellular stress responses .
Comparación Con Compuestos Similares
Hexadecanal-d5 is unique due to its deuterium content, which distinguishes it from non-deuterated hexadecanal. Similar compounds include:
Hexadecanal: The non-deuterated form with the chemical formula C16H32O.
Hexadecanol-d5: The deuterated alcohol form with the chemical formula C16H33D5O.
Hexadecanoic acid-d5: The deuterated acid form with the chemical formula C16H31D5O2.
This compound is particularly valuable in research due to its stability and distinct mass, which allows for precise quantification and analysis in mass spectrometry .
Propiedades
Fórmula molecular |
C16H32O |
|---|---|
Peso molecular |
245.45 g/mol |
Nombre IUPAC |
15,15,16,16,16-pentadeuteriohexadecanal |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2 |
Clave InChI |
NIOYUNMRJMEDGI-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC=O |
SMILES canónico |
CCCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


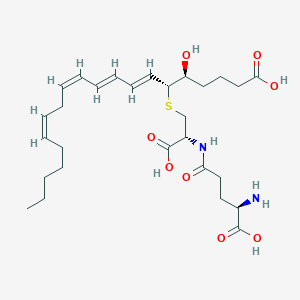
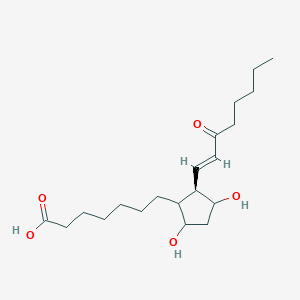
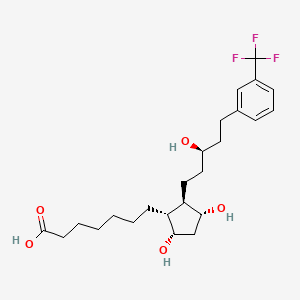
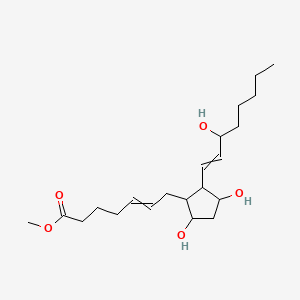
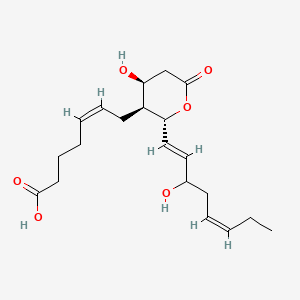
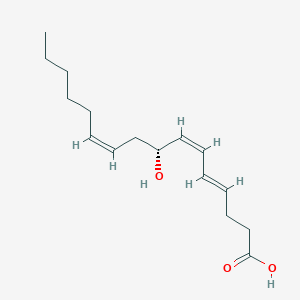
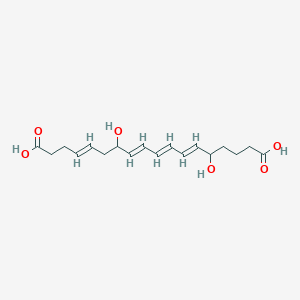
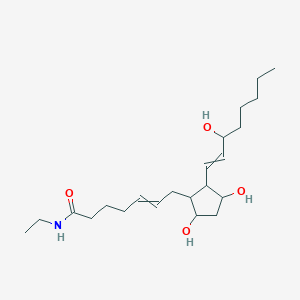
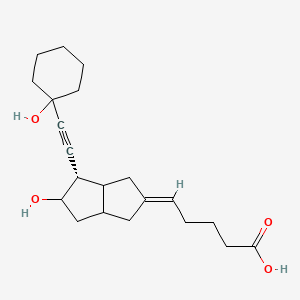
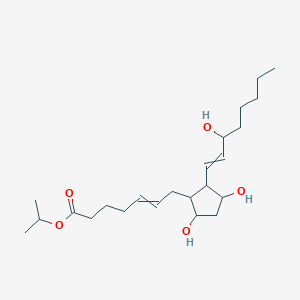
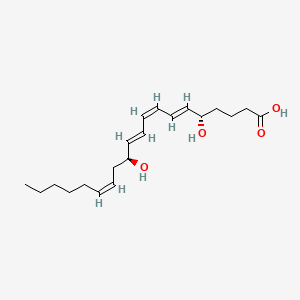
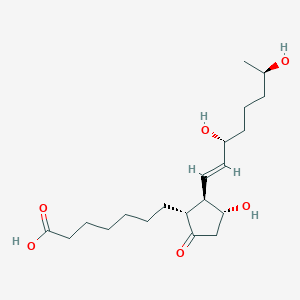
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)
